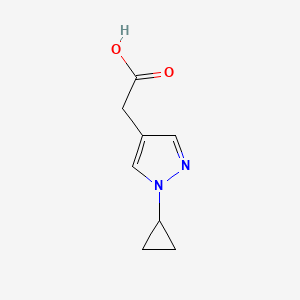
2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
Preparation Methods
One common synthetic route includes the reaction of hydrazine with a suitable diketone to form the pyrazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, and the acetic acid moiety can be added through carboxylation reactions. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the acetic acid moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar acetic acid functionality but different biological activities.
2-(1H-pyrazol-1-yl)acetic acid: A compound with a similar pyrazole ring but lacking the cyclopropyl group, leading to different chemical and biological properties.
Cyclopropylacetic acid: A simpler compound with only the cyclopropyl and acetic acid moieties, used in different industrial applications. The uniqueness of this compound lies in its combination of the cyclopropyl group, pyrazole ring, and acetic acid moiety, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(1-cyclopropylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)3-6-4-9-10(5-6)7-1-2-7/h4-5,7H,1-3H2,(H,11,12) |
InChI Key |
SXDRBSYRSFOYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















